molecular formula C14H19FN4O2 B1672042 F-amidine CAS No. 877617-45-3

F-amidine

Cat. No.: B1672042
CAS No.: 877617-45-3
M. Wt: 294.32 g/mol
InChI Key: OLFDULIIJWCYCK-NSHDSACASA-N
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Description

F-amidine is a type of amidine, a class of organic compounds characterized by the presence of a functional group with the general formula RC(NR)NR2. Amidines are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound, specifically, is a derivative of formamidine, which has the simplest structure among amidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

F-amidine can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound often employs scalable and economically viable methods such as the nucleophilic addition of amines to nitriles. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

F-amidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of F-amidine involves its ability to act as both a nucleophile and an electrophile due to the presence of an amino group and an imino group connected to the same carbon atom. This dual reactivity allows this compound to participate in a variety of chemical reactions, including cyclization and condensation reactions. In biological systems, this compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

F-amidine can be compared with other amidines such as:

Uniqueness of this compound

This compound is unique due to its simple structure and versatile reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biological research. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug discovery further highlight its significance .

Properties

IUPAC Name

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFDULIIJWCYCK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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